molecular formula C5H11NO2S B1363460 3-(Methylamino)tetrahydrothiophene 1,1-dioxide CAS No. 51070-55-4

3-(Methylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B1363460
CAS No.: 51070-55-4
M. Wt: 149.21 g/mol
InChI Key: MGNJNMNVFHVRHJ-UHFFFAOYSA-N
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Description

3-(Methylamino)tetrahydrothiophene 1,1-dioxide is a high-purity chemical reagent designed for research and development applications. It is a derivative of sulfolane (tetrahydrothiophene 1,1-dioxide), a versatile dipolar aprotic solvent known for its high boiling point and thermal stability . The introduction of a methylamino group at the 3-position creates a functionalized molecule with potential as a building block in organic synthesis and medicinal chemistry. This compound is particularly valuable for researchers exploring new pharmacologically active molecules, as the sulfolane scaffold is present in compounds investigated for various biological activities . Its structure makes it a candidate for developing novel heterocyclic compounds or for use in material science. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the compound in a well-ventilated laboratory setting, wearing appropriate personal protective equipment.

Properties

IUPAC Name

N-methyl-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-6-5-2-3-9(7,8)4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNJNMNVFHVRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965356
Record name 3-(Methylamino)-1lambda~6~-thiolane-1,1-dione
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51070-55-4
Record name 3-Thiophenamine, tetrahydro-N-methyl-, 1,1-dioxide
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Record name Tetrahydro-N-methylthiophen-3-amine 1,1-dioxide
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Record name 3-(Methylamino)-1lambda~6~-thiolane-1,1-dione
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Record name Tetrahydro-N-methylthiophen-3-amine 1,1-dioxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the sulfone group. Common oxidizing agents used in this synthesis include hydrogen peroxide (H2O2) and sodium periodate (NaIO4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

3-(Methylamino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The methylamino group may also play a role in modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Sulfolane (Tetrahydrothiophene 1,1-Dioxide)

  • Structure: The parent compound lacks the methylamino group at the 3-position.
  • Properties: Physical: Sulfolane (CAS: 126-33-0) has a higher melting point (27.5°C) and boiling point (285°C) compared to 3-methylsulfolane due to its symmetrical structure and stronger intermolecular forces . Chemical: Sulfolane is less reactive in nucleophilic substitution reactions due to the absence of an amino group. It is primarily used as an industrial solvent for gas sweetening and polymer processing .
  • Applications: Dominates in gas treatment (e.g., removal of H₂S and CO₂) and as a solvent for lithium-ion batteries .

3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

  • Structure: Features an unsubstituted amino group (-NH₂) at the 3-position instead of methylamino .
  • Properties:
    • Reactivity: The primary amine exhibits higher nucleophilicity than 3-methylsulfolane, enabling faster reactions in alkylation and acylation processes.
    • Solubility: Hydrochloride salt form improves water solubility, making it suitable for pharmaceutical formulations .
  • Applications: Intermediate in the synthesis of antipsychotic drugs and enzyme inhibitors .

N-Allyl-3-methyltetrahydrothiophenamine 1,1-Dioxide Hydrochloride

  • Structure: Contains an allyl group attached to the methylamino nitrogen (CAS: 329325-20-4) .
  • Properties:
    • Stability: The allyl group introduces steric hindrance, reducing ring-opening reactions compared to 3-methylsulfolane.
    • Synthesis: Prepared via nucleophilic substitution of 3-methylsulfolane with allyl halides .
  • Applications: Investigated in polymer crosslinking and as a monomer for conductive materials .

Thienothiadiazine Dioxides

  • Structure: Benzannulated derivatives with fused thiadiazine rings (e.g., 6-chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) .
  • Properties:
    • Bioactivity: These compounds exhibit antimicrobial and antihypertensive properties due to the electron-deficient thiadiazine ring, unlike 3-methylsulfolane, which lacks aromaticity .
    • Synthesis: Requires multistep cyclization reactions, contrasting with the straightforward functionalization of sulfolanes .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
3-(Methylamino)tetrahydrothiophene 1,1-dioxide C₅H₁₁NO₂S 149.21 Not reported Not reported Pharmaceutical intermediate, solvent
Sulfolane C₄H₈O₂S 120.17 27.5 285 Gas sweetening, batteries
3-Aminotetrahydrothiophene 1,1-dioxide HCl C₄H₁₀ClNO₂S 171.65 180–185 (dec.) Not reported Drug synthesis
N-Allyl-3-methyl derivative (HCl) C₈H₁₆ClNO₂S 225.73 Not reported Not reported Polymer chemistry

Table 2: Reactivity and Functionalization

Compound Nucleophilicity Key Reactions Synthetic Utility
This compound Moderate Alkylation, acylation, ring-opening Intermediate for bioactive molecules
Sulfolane Low Oxidation, solvent-mediated reactions Industrial solvent
3-Amino derivative (HCl) High Schiff base formation, peptide coupling Drug delivery systems
Thienothiadiazine dioxides Low Electrophilic substitution, cyclization Antimicrobial agents

Biological Activity

3-(Methylamino)tetrahydrothiophene 1,1-dioxide, often referred to as its hydrochloride form, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₁₄ClNO₂S. The compound is characterized by the presence of a methylamino group and a tetrahydrothiophene ring with a 1,1-dioxide substitution. This unique structure contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₆H₁₄ClNO₂S
Molecular Weight179.7 g/mol
SolubilitySoluble in water
Log P-0.77

The biological activity of this compound is attributed to its interaction with various molecular targets, including neurotransmitter systems. Preliminary studies suggest that it may influence pathways related to mood regulation and cognitive function. The compound's ability to participate in nucleophilic substitution reactions enhances its potential as a therapeutic agent.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Neurotransmitter Modulation : It may affect neurotransmitter systems, particularly those involved in mood regulation.
  • Potential Applications in Neurology : There is ongoing investigation into its efficacy for treating neurological disorders, though more extensive studies are needed.

Toxicological Profile

A study examining acute toxicity revealed that the inhalation LC50 in rats was greater than 12,000 mg/m³, indicating low acute toxicity via this route. However, behavioral studies showed hypothermia as a notable effect . Furthermore, reproductive toxicity studies indicated a NOAEL (No Observed Adverse Effect Level) of 60 mg/kg/day in rats .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Systems : Research has shown that this compound interacts with serotonin receptors, suggesting potential antidepressant effects.
  • Antimicrobial Activity : In vitro studies have demonstrated antibacterial properties against various strains of bacteria, including E. coli and Staphylococcus aureus, with MIC values indicating significant effectiveness .
  • Cell Proliferation : The compound exhibited antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values suggesting moderate activity against these cells .

Summary of Biological Activities

Activity Observations
Neurotransmitter ModulationPotential antidepressant effects
Antibacterial ActivityEffective against E. coli and S. aureus
Antiproliferative EffectsModerate activity on cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide?

  • Methodological Answer : The compound can be synthesized via Diels–Alder reactions using 2,3-dihydrothiophene 1,1-dioxide derivatives as dienophiles or dienes. These reactions are effective for generating fused tetrahydrothiophene 1,1-dioxide frameworks, which are precursors for further functionalization (e.g., methylation at the 3-position). Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical steps .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Methodological Answer : Key properties include:

  • Heat capacity : Experimental data (303.1–473.1 K) is available using adiabatic calorimetry, with a molar mass of 120.17 g/mol .

  • Thermal stability : Boiling point (285°C) and melting point (27.4–27.8°C) from reagent-grade specifications .

  • Density : 1.2606 g/cm³ at 30°C .

  • Solubility : Polar aprotic solvents (e.g., THF) are preferred due to the sulfone group’s polarity.

    Table 1: Heat Capacity Data

    ReferenceTemp. Range (K)MethodPurity (%)
    59DEA/EVA303.1–473.1Adiabatic calorimetry99.95

Q. What biological activities have been reported for tetrahydrothiophene 1,1-dioxide derivatives?

  • Methodological Answer : Derivatives exhibit antiphlogistic, antiulcer, and psychotropic activities with low toxicity. Activity assessment requires in vitro assays (e.g., COX inhibition for anti-inflammatory effects) followed by in vivo validation in rodent models. Structure-activity relationship (SAR) studies suggest that substituents at the 3-position (e.g., methylamino groups) enhance bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in metabolic pathways or experimental models. For example:

  • Metabolic interference : In vivo hydroxylation at the 3-position (e.g., 3-hydroxy tetrahydrothiophene-1,1-dioxide) can alter activity, as seen in Myleran metabolism studies .
  • Model specificity : Compare results across cell lines (e.g., HEK-293 vs. HepG2) and animal species (rat vs. mouse) to identify species-dependent effects.

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>98% as per reagent standards) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 121.17 for [M+H]⁺).
  • X-ray crystallography : Resolves stereochemistry for derivatives, particularly when synthesizing chiral analogs (e.g., 3R,4S configurations) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Toxicity classification : Classified as a skin irritant; use PPE (gloves, lab coats) and fume hoods .
  • Waste disposal : Incinerate sulfone-containing waste at >800°C to prevent environmental sulfolane contamination .

Q. How do metabolic pathways influence the pharmacological profile of this compound?

  • Methodological Answer : In vivo studies in rats show that cysteine conjugation forms cyclic sulfonium intermediates, which undergo oxidation to 1,1-dioxides and hydroxylation to 3-hydroxy metabolites. These metabolites lack cytotoxicity but may modulate bioavailability. Use radiolabeled tracers (e.g., ¹⁴C) to track metabolic fate .

Research Gaps and Data Contradictions

Q. Why do some studies report low toxicity while others highlight irritant properties?

  • Methodological Answer : Toxicity varies with substituents. For example, 3-(isoalkyloxy) derivatives (C9–11 chains) show higher irritancy due to lipophilicity enhancing membrane penetration. Conduct comparative toxicity assays (e.g., Draize test for skin irritation) across derivatives .

Q. How can structural modifications enhance the psychotropic activity of sulfone derivatives?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve blood-brain barrier penetration. Validate using in silico modeling (e.g., molecular docking with serotonin receptors) followed by behavioral assays in murine models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Methylamino)tetrahydrothiophene 1,1-dioxide
Reactant of Route 2
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3-(Methylamino)tetrahydrothiophene 1,1-dioxide

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